Cas no 16723-71-0 (4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo-)

4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo- 化学的及び物理的性質
名前と識別子
-
- 4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo-
- 4-OXO-4H-THIOCHROMENE-2-CARBOXYLIC ACID
- 4-oxo-4H-thiochromene-2-carboxylic acid
- SCHEMBL9578460
- 4-oxothiochromene-2-carboxylic acid
- 16723-71-0
- CS-0081210
- AO-800/41069762
-
- インチ: InChI=1S/C10H6O3S/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8/h1-5H,(H,12,13)
- InChIKey: AIDUVDSNSWBMJT-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 206.00376522Da
- どういたいしつりょう: 206.00376522Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 308
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 79.7Ų
4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM536262-1g |
4-Oxo-4H-thiochromene-2-carboxylic acid |
16723-71-0 | 95%+ | 1g |
$1596 | 2023-02-03 |
4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo- 関連文献
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
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-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
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-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
7. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo-に関する追加情報
4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo- (CAS No. 16723-71-0): An Overview of Its Structure, Properties, and Applications
4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo- (CAS No. 16723-71-0) is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, also known as 4-Oxo-4H-benzothiopyran-2-carboxylic acid, has garnered considerable attention due to its unique structure and potential applications in various scientific and medical domains.
The molecular formula of 4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo- is C13H8O3S, and its molecular weight is approximately 252.27 g/mol. The compound features a benzothiopyran core with a carboxylic acid group and an oxo group at the 4-position. This structural arrangement confers specific chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.
In terms of physical properties, 4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo- is a white to off-white crystalline solid. It is slightly soluble in water but exhibits good solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). These solubility characteristics are crucial for its use in various chemical reactions and analytical techniques.
The chemical reactivity of 4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo- is primarily centered around its carboxylic acid and oxo functionalities. The carboxylic acid group can participate in esterification, amidation, and other nucleophilic acyl substitution reactions. The oxo group can undergo reduction to form an alcohol or participate in condensation reactions to form cyclic compounds. These reactivities make it a versatile building block in organic synthesis.
In the context of pharmaceutical research, 4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo- has been explored for its potential biological activities. Recent studies have shown that derivatives of this compound exhibit anti-inflammatory, antioxidant, and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry reported that certain derivatives of 4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo- demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.
Another area of interest is the use of 4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo- in the development of novel anti-cancer agents. Research conducted at the National Cancer Institute found that specific analogs of this compound showed promising cytotoxic activity against various cancer cell lines. The mechanism of action involves the disruption of cellular signaling pathways and induction of apoptosis.
Beyond its pharmaceutical applications, 4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo- has also been investigated for its potential use in materials science. Its unique electronic properties make it a candidate for the development of organic semiconductors and photovoltaic materials. Studies have shown that derivatives of this compound can be used to enhance the efficiency and stability of organic solar cells.
In summary, 4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo- (CAS No. 16723-71-0) is a multifaceted compound with a wide range of applications in organic chemistry, pharmaceutical research, and materials science. Its unique structure and chemical properties make it a valuable intermediate and building block for the synthesis of more complex molecules with diverse functionalities. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in various scientific fields.
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